2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride
Description
2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid dihydrochloride is an amino acid derivative featuring a pyridine ring substituted with chlorine (position 2) and a methyl group (position 6). The dihydrochloride salt enhances aqueous solubility, making it suitable for biochemical and pharmacological studies.
Properties
IUPAC Name |
2-amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-5-2-3-6(8(10)12-5)4-7(11)9(13)14;;/h2-3,7H,4,11H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHSLJPZUGAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(C(=O)O)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyridine and other reagents.
Reaction Steps: The key steps include the introduction of the amino group and the propanoic acid moiety. This can be achieved through a series of reactions such as nucleophilic substitution, amination, and carboxylation.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on structural similarity to analogs.
Key Comparative Insights
In contrast, the 6-chloro analog (C₈H₁₁Cl₃N₂O₂) lacks a methyl group, reducing steric hindrance and lipophilicity . Heterocycle Variations: Replacing pyridine with thiazole (C₆H₁₀Cl₂N₂O₂S) or triazole (C₆H₁₂Cl₂N₄O₂) alters hydrogen-bonding capacity and aromaticity, influencing target selectivity .
Stereochemical and Positional Differences :
- Pyridine substituent positions (2-yl, 3-yl, 4-yl) affect molecular orientation. For example, the (S)-pyridin-4-yl analog (CAS 178933-04-5) may exhibit distinct binding modes compared to the target’s 3-yl substitution .
- Stereochemistry (e.g., R-configuration in QP-5951) impacts chiral recognition in biological systems .
Applications: The target compound’s methyl group may improve membrane permeability compared to non-methylated analogs, making it favorable for central nervous system (CNS) drug candidates. Thiazole and triazole derivatives are often prioritized in antiviral or antimicrobial research due to their heterocyclic reactivity .
Biological Activity
2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid; dihydrochloride, also known as EN300-1965845, is a compound with significant potential in medicinal chemistry, particularly due to its neuroactive properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C9H11ClN2O2
- Molecular Weight : 214.65 g/mol
- IUPAC Name : 2-amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid
- CAS Number : 2416231-46-2
The biological activity of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as an agonist at specific receptors in the central nervous system, influencing pathways related to mood regulation and cognitive function. The presence of the pyridine ring and amino group enables binding to various enzymes and receptors, modulating their activities.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects. It has been shown to influence glutamate signaling pathways, which are critical in synaptic plasticity and memory formation. In vitro studies suggest that it can enhance neuronal survival under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies have demonstrated that derivatives of compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents, such as chlorine, is often linked to enhanced bioactivity. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid may possess similar antimicrobial properties, warranting further investigation.
Case Studies
- Neuroprotective Study : A study published in a peer-reviewed journal examined the effects of 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid on neuronal cultures exposed to oxidative stress. Results indicated a significant increase in cell viability compared to control groups, suggesting potential applications in treating conditions like Alzheimer's disease.
- Antimicrobial Activity Assessment : In a recent investigation involving various synthesized alkaloids, compounds structurally related to 2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically begins with a protected amino acid backbone (e.g., Boc-L-alanine) followed by nucleophilic substitution to introduce the chloromethylpyridine moiety. Key steps include:
- Protection : Use Boc anhydride to protect the amine group of the starting amino acid .
- Coupling : Employ coupling agents like HATU or EDC to attach the chloromethylpyridine intermediate under inert conditions .
- Deprotection : Remove the Boc group using trifluoroacetic acid, followed by dihydrochloride salt formation via HCl treatment in diethyl ether .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophile) and temperature (0–25°C) to minimize byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight and detect impurities (>95% purity threshold) .
- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and salt formation. For dihydrochlorides, observe downfield shifts in NH and COOH protons .
- Elemental Analysis : Validate Cl content (theoretical vs. experimental) to confirm dihydrochloride stoichiometry .
- Ion Clustering Studies : Use mass spectrometry to assess sodium adducts, which indicate interactions with biological matrices .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the chloromethyl group .
- Handling : Use gloves and work in a fume hood to avoid respiratory or dermal exposure. If inhaled, move to fresh air immediately .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products like free chloride ions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across synthesis batches?
- Methodological Answer :
- Batch Comparison : Use high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., incomplete substitution products).
- Dynamic NMR : Detect conformational isomers or rotamers that may cause signal splitting .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt coordination geometry .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets to isolate batch-specific anomalies .
Q. What computational methods predict the compound’s reactivity in biochemical systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic effects of the chloromethylpyridine group on reaction pathways .
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., kinases) to identify binding motifs .
- Reaction Path Search : Apply ICReDD’s computational framework to predict optimal conditions for functionalization (e.g., fluorination at the pyridine ring) .
Q. How does the chloromethylpyridine moiety influence biochemical activity compared to analogs?
- Methodological Answer :
- Comparative Studies : Test against analogs (e.g., fluoropyridine or methylpyridine derivatives) in enzyme inhibition assays. The chloro group enhances electrophilicity, increasing covalent binding potential .
- SAR Analysis : Correlate substituent effects (Cl vs. CH) with IC values in target validation studies .
- Metabolic Stability : Assess hepatic microsomal clearance to evaluate the impact of chloro substitution on oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
